molecular formula C9H7BrF2O2 B12838566 (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

Cat. No.: B12838566
M. Wt: 265.05 g/mol
InChI Key: ZYUZXUFBGPSCBM-LURJTMIESA-N
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Description

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of a bromine atom and two fluorine atoms on a phenoxy ring, which is connected to an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 5-bromo-2,3-difluorophenol. This can be achieved through halogenation reactions where bromine and fluorine atoms are introduced onto the phenol ring.

  • Formation of the Epoxide: : The phenol derivative is then reacted with an appropriate epoxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid), to form the oxirane ring. The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.

  • Chiral Resolution: : To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography on a chiral stationary phase or the use of chiral auxiliaries during synthesis are employed.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

  • Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, although the presence of halogens may influence the reaction pathways.

  • Substitution Reactions: : The bromine and fluorine atoms on the phenoxy ring can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, or primary amines in solvents like ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amino alcohol, while oxidation might produce a diol.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s chiral nature and reactivity make it a potential candidate for drug development. It can be used to create chiral drugs or as a building block in the synthesis of biologically active molecules. Its ability to form covalent bonds with nucleophiles makes it useful in enzyme inhibition studies and the design of enzyme inhibitors.

Industry

In the materials science field, this compound can be used in the production of polymers and resins with specific properties. Its incorporation into polymer backbones can impart unique characteristics such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane exerts its effects is primarily through its reactivity as an epoxide. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various biomolecules. This reactivity can be harnessed in enzyme inhibition, where the compound forms a covalent bond with the active site of an enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: The enantiomer of the compound, which may have different biological activities and properties.

    2-(Phenoxymethyl)oxirane: A simpler analog without the bromine and fluorine substituents.

    2-((4-Bromo-2,3-difluorophenoxy)methyl)oxirane: A regioisomer with the bromine atom in a different position on the phenoxy ring.

Uniqueness

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is unique due to the specific arrangement of bromine and fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can exhibit significantly different biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

(2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m0/s1

InChI Key

ZYUZXUFBGPSCBM-LURJTMIESA-N

Isomeric SMILES

C1[C@H](O1)COC2=C(C(=CC(=C2)Br)F)F

Canonical SMILES

C1C(O1)COC2=C(C(=CC(=C2)Br)F)F

Origin of Product

United States

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